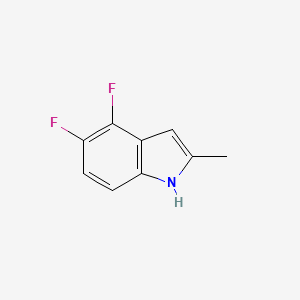

4,5-Difluoro-2-methylindole

説明

Significance of Fluorine in Organic and Medicinal Chemistry

The incorporation of fluorine into organic molecules is a widely used strategy in modern drug discovery and materials science. researchgate.netsigmaaldrich.com Fluorine, being the most electronegative element, imparts unique properties to carbon-based structures without significantly increasing their size, as its van der Waals radius is comparable to that of a hydrogen atom. researchgate.netcaymanchem.com This unique combination of size and electronic influence makes it a "magic bullet" in molecular design. researchgate.netnih.gov The routine inclusion of fluorine atoms into drug candidates suggests a promising future for its role in drug development, with a key challenge being the rational placement of fluorine to optimize molecular properties. researchgate.netrsc.org

One of the primary reasons for introducing fluorine into a drug candidate is to enhance its metabolic stability. researchgate.netsigmaaldrich.com Many drug compounds are broken down in the liver by cytochrome P450 enzymes, often through oxidation. researchgate.net The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic attack. researchgate.netbldpharm.com By replacing a hydrogen atom at a metabolically vulnerable site with a fluorine atom, chemists can block this breakdown pathway, thereby increasing the drug's half-life and bioavailability. researchgate.netnih.gov Furthermore, altering the electronic properties of a molecule with fluorine can change the basicity of amine groups, which may lead to better membrane permeation and improved bioavailability. researchgate.netsigmaaldrich.com

Lipophilicity, or the ability of a compound to dissolve in fats and lipids, is a critical parameter for drug absorption and distribution. nih.gov Fluorine substitution is a key tool for modulating this property. bldpharm.comacros.com Replacing hydrogen with fluorine generally leads to a modest increase in lipophilicity, which can enhance membrane penetration. researchgate.netacros.com The trifluoromethyl group (CF3) is considered one of the most lipophilic substituents. acros.com However, the effect is highly context-dependent, and the strategic use of fluorine can help achieve the delicate balance between lipophilicity required for membrane passage and the aqueous solubility needed for circulation in the body. researchgate.netaksci.com Changes in the pKa of a molecule due to fluorination can also influence its distribution coefficient (logD) at a specific pH, thereby affecting its solubility and permeability. caymanchem.comresearchgate.net

The Indole (B1671886) Scaffold in Drug Discovery and Development

The indole ring, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is classified as a "privileged scaffold" in medicinal chemistry. sigmaaldrich.comnih.gov This designation is due to its widespread presence in both natural products and synthetic drugs, and its ability to interact with a diverse range of biological targets. sigmaaldrich.comresearchgate.netacs.org Many compounds containing the indole nucleus exhibit significant medicinal properties, including anticancer, antimicrobial, and anti-inflammatory activities. acs.org

The indole framework is a cornerstone of numerous natural products with potent biological activity. These compounds, known as indole alkaloids, are found in a wide variety of plants, fungi, and marine organisms. More than 4,100 distinct indole alkaloids are known, many of which possess antitumor, antibacterial, or antiviral properties. Essential biomolecules such as the amino acid tryptophan, the neurotransmitter serotonin (B10506), and the hormone melatonin (B1676174) are all based on the indole structure. researchgate.net Other notable examples include reserpine, used as an antihypertensive agent, and vincristine, a widely used anticancer drug. researchgate.net

Leveraging the inherent bioactivity of the indole nucleus, medicinal chemists have developed a vast number of synthetic indole derivatives for therapeutic use. sigmaaldrich.com These synthetic compounds are designed to target a wide array of diseases. nih.gov Marketed drugs containing the indole scaffold include Sunitinib (an anticancer agent), Sumatriptan (an antimigraine drug), and Delavirdine (an antiviral). nih.gov The versatility of the indole ring allows for structural modifications that can fine-tune a compound's activity against specific biological targets, making it a central focus in the development of new therapeutic agents for cancer, infections, and neurological disorders. nih.gov

Structure

3D Structure

特性

IUPAC Name |

4,5-difluoro-2-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2N/c1-5-4-6-8(12-5)3-2-7(10)9(6)11/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYZOUVRTGPHQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80525903 | |

| Record name | 4,5-Difluoro-2-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80525903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85462-60-8 | |

| Record name | 4,5-Difluoro-2-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80525903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 85462-60-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 4,5 Difluoro 2 Methylindole and Derivatives

Electrophilic Substitution Reactions on Fluorinated Indoles

Key electrophilic substitution reactions applicable to fluorinated indoles include:

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) at the C3 position of indoles using the Vilsmeier reagent, generated from phosphorus oxychloride (POCl3) and a formamide (B127407) like N,N-dimethylformamide (DMF). wikipedia.orgijpcbs.com The reaction proceeds via the formation of an electrophilic chloroiminium ion, which is attacked by the C3 position of the indole (B1671886). The resulting iminium salt is subsequently hydrolyzed during workup to yield the C3-carboxaldehyde. wikipedia.orgsemanticscholar.org This method is a robust and widely used strategy for the functionalization of indole systems. organic-chemistry.org

Mannich Reaction: This reaction involves the aminoalkylation of the C3 position, typically using formaldehyde (B43269) and a secondary amine. The electrophile is a pre-formed Eschenmoser's salt or an iminium ion generated in situ.

Sulfenylation: The C3-H bond of indoles can be functionalized via electrophilic sulfenylation. For instance, XtalFluor-E has been employed as a source of electrophilic sulfur to synthesize di-indole sulfides, with the reaction proceeding regioselectively at the C3 position consistent with an SEAr mechanism. ed.ac.uk Studies have shown that 2-methylindole (B41428) is an efficient substrate in such transformations. ed.ac.uk

The general mechanism for electrophilic substitution at the C3 position of a fluorinated indole is depicted below:

Figure 1. General mechanism for electrophilic substitution at C3 of 4,5-difluoro-2-methylindole.

Nucleophilic Additions to Fluorinated Indole Systems

The presence of electron-withdrawing fluorine atoms renders the fluorinated indole system more electron-deficient, thereby increasing its susceptibility to nucleophilic attack. nih.gov While direct nucleophilic addition to the aromatic indole core is rare, specific derivatives can be engineered to act as potent electrophiles.

Addition to Indolyne Intermediates: Precursors to 4,5-indolyne can be synthesized from hydroxyindole derivatives. nih.gov Under mild, fluoride-mediated conditions, the indolyne intermediate can be generated and subsequently trapped by a variety of nucleophiles. nih.gov This "umpolung" strategy reverses the typical nucleophilic character of indole, allowing for the introduction of substituents onto the benzenoid ring via nucleophilic addition. nih.gov The regioselectivity of these additions is influenced by distortion energies within the aryne intermediate. nih.gov

Addition to N-Arenesulfonyl Indoles: N-Arenesulfonyl protected indoles can serve as precursors to vinylogous imine intermediates in situ. These intermediates readily undergo conjugate addition with nucleophiles such as Grignard reagents. nih.govrsc.org This copper-catalyzed reaction provides a powerful method for the synthesis of chiral 3-sec-alkyl-substituted indoles in high yields and enantioselectivities. nih.govresearchgate.net

Addition to Exocyclic Double Bonds: As will be discussed in section 3.3.2, derivatives such as 3,3-difluoro-2-exo-methylidene indolines are excellent electrophiles. They can undergo SN2' type reactions where a nucleophile attacks the exocyclic double bond. For example, morpholine (B109124) acts as a nucleophile in such a reaction, demonstrating the electrophilic nature of this fluorinated indole derivative. acs.org

Reactions Involving the Difluorinated Moiety

Beta-fluoride elimination is a significant mechanistic pathway in the chemistry of organofluorine compounds, particularly from organometallic intermediates. researchgate.net This process is a key step in the synthesis of gem-difluoro olefins from fluorinated precursors. A notable example is the palladium-catalyzed C-H functionalization reaction between indole heterocycles and trifluoromethyl-substituted diazoalkanes. nih.govnih.gov The mechanism involves the formation of a palladium carbene, insertion into the indole C-H bond, and a subsequent crucial β-fluoride elimination step from the trifluoromethyl group to generate the final 1-aryl-2,2-difluorovinyl product. nih.gov This reaction highlights a productive pathway that leverages the elimination of a fluoride (B91410) ion to construct a valuable difluorinated functional group. nih.govnih.gov

A dearomative electrophilic fluorination of 2-methylindoles with N-fluorobenzenesulfonimide (NFSI) yields 3,3-difluoroindolines bearing an exocyclic methylene (B1212753) group (3,3-difluoro-2-exo-methylidene indolines). acs.orgnih.gov This exocyclic double bond is part of a highly reactive and versatile allylic fluoride system. The olefin displays amphoteric character, capable of reacting as both a nucleophile and an electrophile. acs.orgnih.gov This reactivity has been exploited in a wide array of metal-free and metal-catalyzed transformations to form new carbon-carbon and carbon-heteroatom bonds.

The diverse reactivity of this scaffold allows for the formation of highly substituted indole and indoline (B122111) structures, as summarized in the table below. acs.org

| Reaction Type | Reagent/Catalyst | Bond Formed | Product Type | Reference |

|---|---|---|---|---|

| SN2' Amination | Morpholine | C-N | Allylic Amine | acs.org |

| Epoxidation | DMDO | C-O | Epoxide | acs.org |

| Palladium-Catalyzed Allylic Amination | Pd2(dba)3, Xantphos, Morpholine | C-N | Allylic Amine | acs.org |

| Palladium-Catalyzed Suzuki Coupling | Pd(OAc)2, SPhos, Arylboronic acid | C-C (Aryl) | Arylated Indole | acs.org |

| Palladium-Catalyzed Sonogashira Coupling | PdCl2(PPh3)2, CuI, Alkyne | C-C (Alkyl) | Alkynylated Indole | acs.org |

| Rhodium-Catalyzed Hydroboration | [Rh(cod)Cl]2, Pinacolborane | C-B | Allylic Boronate Ester | acs.org |

| Copper-Catalyzed Addition/β-F Elimination | CuI, Phenylmagnesium bromide | C-C (Aryl) | Arylated Indole | acs.org |

Oxidation and Reduction Chemistry of Fluorinated Indoles

The redox chemistry of fluorinated indoles is governed by the inherent properties of the indole nucleus, modulated by the electron-withdrawing fluorine atoms.

Oxidation: Indoles are susceptible to oxidation, particularly at the electron-rich C2-C3 double bond. Selective oxidation can lead to the formation of 2-oxindoles or 3-oxindoles. acs.org Further oxidation can yield indole-2,3-diones, commonly known as isatins. acs.org The reaction of 2-TFE-3-oxindole, for instance, can lead to isatin (B1672199) via nucleophilic substitution by water/hydroxide followed by spontaneous oxidation. acs.org Reagents like Selectfluor®, known primarily as an electrophilic fluorinating agent, can also act as powerful oxidants, capable of mediating complex fluorination-oxidation cascades. researchgate.net The presence of the 4,5-difluoro moiety is expected to increase the oxidation potential of the indole ring, making it more resistant to oxidative degradation compared to non-fluorinated analogues.

Reduction: The aromatic indole core is generally resistant to reduction under standard catalytic hydrogenation conditions that would typically reduce a simple benzene (B151609) ring. However, functional groups attached to the indole nucleus can be selectively reduced. A key example in the context of indole chemistry is the reductive cleavage of protecting groups. For instance, N-arenesulfonyl groups, often used to activate the indole for nucleophilic additions, can be removed using reducing agents like lithium aluminum hydride (LiAlH4). rsc.org

Mechanistic Pathways in the Formation of Fluorinated Indole Structures

Several synthetic strategies have been developed to construct the fluorinated indole framework, each proceeding through distinct mechanistic pathways.

Fischer Indole Synthesis: This is arguably the most classical and versatile method for indole synthesis. wikipedia.orgtaylorandfrancis.comthermofisher.com The formation of this compound via this method would involve the acid-catalyzed condensation of (3,4-difluorophenyl)hydrazine (B66832) with acetone. The mechanism proceeds through several key steps:

Formation of a phenylhydrazone from the hydrazine (B178648) and ketone. wikipedia.org

Tautomerization of the hydrazone to its corresponding ene-hydrazine isomer. jk-sci.com

A researchgate.netresearchgate.net-sigmatropic rearrangement (aza-Cope rearrangement) of the protonated ene-hydrazine, which disrupts the aromaticity of the benzene ring and forms a C-C bond. wikipedia.orgjk-sci.com

Rearomatization of the benzene ring via proton transfer.

Intramolecular cyclization (5-exo-trig) followed by the elimination of an ammonia (B1221849) molecule to furnish the final aromatic indole product. jk-sci.com

Oxidative Dearomatization: A modern, metal-free approach involves the reaction of N-Boc-protected anilines with hexafluoroacetylacetone (B74370) in the presence of an organic oxidant such as phenyliodine(III) diacetate (PIDA). nih.govthieme-connect.de This oxidative-dearomatization-enabled pathway is proposed to proceed through a mechanism analogous to the Nenitzescu indole synthesis. thieme-connect.de

Dearomative Electrophilic Fluorination: As previously mentioned, the direct reaction of 2-methylindoles with an electrophilic fluorine source like NFSI provides a mechanistic route to 3,3-difluoroindoline (B14808264) derivatives. acs.orgnih.gov This pathway does not form the aromatic indole directly but rather a dearomatized, highly functionalized fluorinated scaffold that can be further elaborated. acs.org

Cyclization of Fluorinated Precursors: Other routes rely on building the pyrrole (B145914) ring onto a pre-functionalized fluorinated benzene derivative. These include the palladium-catalyzed cyclization of N-propargyl-substituted o-bromo-fluoroanilines and the cyclization of 2-alkynylanilines. taylorandfrancis.comdoi.org

Medicinal Chemistry and Biological Activity of 4,5 Difluoro 2 Methylindole Analogues

Pharmacological Relevance of Fluorinated Indole (B1671886) Scaffolds

The indole ring system is a foundational structure in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals. daneshyari.com The strategic incorporation of fluorine atoms into this scaffold has become a powerful tool in drug design to optimize the efficacy and selectivity of therapeutic agents. rsc.org Fluorination can significantly alter a molecule's physicochemical properties, leading to enhanced pharmacological profiles. tandfonline.com

One of the most established effects of fluorination is the modulation of metabolic stability. daneshyari.com By replacing a hydrogen atom with fluorine on an aromatic ring, chemists can effectively block sites susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life. daneshyari.com Furthermore, the high electronegativity and small size of fluorine can influence the acidity (pKa) of nearby functional groups, which can improve interactions with biological targets like proteins and enzymes. rsc.orgnih.gov

Fluorine substitution also impacts lipophilicity, a critical factor for membrane permeability and bioavailability. daneshyari.commdpi.com This modification can enhance a compound's ability to cross cellular membranes and reach its intended target. rsc.orgnih.gov These combined advantages contribute to the fact that fluorine-containing compounds account for approximately 20-25% of all approved small-molecule pharmaceuticals. researchgate.net The introduction of fluorine into the indole core has led to the development of compounds with a broad spectrum of physiological activities, making them promising candidates for new drugs. daneshyari.com

Derivatives and Structure-Activity Relationship (SAR) Studies for Fluorinated Indoles

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. For fluorinated indoles, these studies involve synthesizing a series of analogues with systematic modifications to the core structure and evaluating how these changes affect biological activity. Research has focused on various aspects, including the position of the fluorine atoms and substitutions at other sites on the indole ring system. nih.govresearchgate.net

The location of the fluorine atom on the indole scaffold is a critical determinant of pharmacological activity. mdpi.com Different positional isomers can exhibit vastly different potencies and selectivities. For instance, a comparative study of fluorinated indazoles (related benzo-fused heterocycles) as inhibitors of Rho kinase (ROCK1) found that placing the fluorine atom at the C-6 position resulted in a compound with an IC₅₀ value of 14 nM. nih.gov In contrast, its analogue with fluorine at the C-4 position was significantly less potent, with an IC₅₀ of 2500 nM, demonstrating a dramatic positional effect. nih.gov

Similarly, in a series of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, an analogue with a fluorine atom at the C-6 position was the most potent compound, with an EC₅₀ of 0.096 μM. acs.org Swapping the positions of the fluorine and a methyl group on the ring led to a more than 15-fold decrease in potency, further highlighting the sensitivity of biological activity to the fluorine atom's placement. acs.org These findings underscore that the precise positioning of fluorine is key to optimizing interactions with the biological target. mdpi.comnih.gov

Beyond the fluorine substituents, modifications at the indole nitrogen (N-1) and other ring positions play a significant role in defining the biological activity of fluorinated indole analogues. researchgate.netnih.gov SAR studies have revealed that even small changes at the N-1 position can lead to substantial differences in potency. For example, in a series of anticancer indole derivatives, substituting the N-1 position with a methyl group enhanced activity 60-fold compared to the unsubstituted analogue. nih.gov A hydroxymethyl group at the same position was found to be even more effective than methyl, ethyl, or acetyl groups in enhancing anticancer activity. nih.gov

The introduction of various functional groups at other positions of the indole ring has also been explored to modulate activity. researchgate.netnih.gov For example, a structure-activity relationship study of AZD9291, an EGFR inhibitor, showed that a fluorinated indole analogue improved selectivity towards certain mutant forms of the receptor. mdpi.com The fluorinated indole was theorized to play a role in enhancing the binding interaction within the active domain of the enzyme. nih.govmdpi.com The "nitrogen-walk" approach, where a CH-group in the ring is replaced by a nitrogen atom, is another strategy used to enhance the physicochemical and pharmacological properties of indole-based compounds. nih.gov

Table 1: Impact of N-1 Substitution on Anticancer Activity An interactive data table summarizing the effect of different substituents at the N-1 position of the indole ring on anticancer activity.

| Substituent at N-1 | Relative Activity Enhancement |

| H (unsubstituted) | Baseline |

| Methyl | ~60-fold |

| Ethyl | Less effective than hydroxymethyl |

| Acetyl | Less effective than hydroxymethyl |

| Hydroxymethyl | Most effective |

Data derived from SAR studies on tubulin inhibitors. nih.gov

Therapeutic Applications and Potential

Fluorinated indole scaffolds are present in molecules investigated for a wide array of therapeutic applications. daneshyari.comnih.gov Their unique properties make them valuable in the development of agents for treating complex diseases, including cancer and various infectious diseases. mdpi.comrsc.orgmdpi.com

Derivatives of fluorinated indoles have demonstrated significant potential as anticancer agents. nih.govrsc.org These compounds have shown inhibitory activity against a range of human cancer cell lines. rsc.orgacs.org For example, certain fluorinated-indole derivatives displayed moderate to high anticancer activity against prostate (PC3), lung (A549), and pancreas (PaCa2) cancer cells. rsc.org One specific compound, featuring both fluoro and methoxy (B1213986) groups on the indole rings, was identified as a particularly potent and selective inhibitor of A549 lung cancer cells, with an IC₅₀ value of 0.8 μM. rsc.org

The mechanisms through which these compounds exert their effects can vary. Some indole derivatives function as tubulin polymerization inhibitors, binding to the colchicine (B1669291) site. nih.gov This action disrupts the formation of microtubules, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis. nih.gov Other fluorinated indole analogues have been developed as inhibitors of specific kinases involved in cancer progression, such as B-Raf kinase and Epidermal Growth Factor Receptor (EGFR). mdpi.comrsc.org

Table 2: Anticancer Activity of Selected Fluorinated Indole Analogues An interactive data table showcasing the activity of specific fluorinated indole derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | Activity (IC₅₀) |

| Derivative 34b | A549 (Lung) | 0.8 μM |

| Derivative 35 | HepG2 (Liver) | 2.50 μM |

| Derivative 35 | B-Raf Kinase | 1.36 μM |

| AZD9291 Analogue (17) | EGFRT790M/L858R | 8 nM |

Data sourced from various studies on anticancer properties of fluorinated indoles. mdpi.comrsc.org

The indole nucleus is a key pharmacophore in the development of antimicrobial agents, and fluorination can further enhance this activity. rsc.orgmdpi.comnih.gov Fluorinated indole derivatives have been shown to possess a broad spectrum of activity against various microorganisms, including multidrug-resistant bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Novel fluorinated benzothiophene-indole hybrids have been identified as promising antibacterial compounds active against S. aureus and MRSA strains. mdpi.com

In addition to general antimicrobial properties, indole derivatives have been extensively studied for their anti-tubercular effects. wjpsonline.comresearchgate.net Tuberculosis remains a major global health threat, and new drugs are urgently needed. nih.gov Fluorinated chalcones and other heterocyclic derivatives containing indole moieties have exhibited potent activity against Mycobacterium tuberculosis. nih.gov Studies have demonstrated that some of these compounds show significant inhibitory action against the H37Rv strain of M. tuberculosis, indicating their potential as lead molecules for the development of novel anti-tubercular drugs. wjpsonline.comnih.gov

Antiviral Activity (e.g., Anti-HIV, COVID-19)

The exploration of fluorinated indoles and related heterocyclic structures has revealed potential antiviral properties, although research directly implicating 4,5-Difluoro-2-methylindole is limited. However, studies on analogous compounds provide insight into the potential antiviral applications of this structural class.

In the context of the COVID-19 pandemic, computational studies have been employed to identify potential inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. A study involving azo-anchored 3,4-dihydroimidazo[4,5-b]indole derivatives demonstrated significant inhibitory potential against Mpro in molecular docking simulations. nih.gov These findings suggest that the indole scaffold, a core component of this compound, is a promising starting point for the design of novel anti-COVID-19 agents. The in silico investigations revealed that these indole derivatives could exhibit inhibitory action surpassing that of standard drugs like Remdesivir and Paxlovid. nih.gov

While direct experimental evidence for the anti-HIV activity of this compound analogues is not extensively documented, the broader class of indole-containing compounds has been a subject of interest in HIV research. For instance, various derivatives incorporating the indole nucleus have been synthesized and evaluated for their ability to inhibit HIV replication. These studies often focus on targeting key viral enzymes such as reverse transcriptase and integrase. The introduction of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity, suggesting that fluorinated indoles could be viable candidates for future anti-HIV drug discovery programs. For example, 4,5,6,7-Tetrahydro-5-methylimidazo[4,5,1-jk] bioworld.commdpi.combenzodiazepin-2(1H)-one (TIBO) derivatives, which are structurally distinct but represent another class of heterocyclic compounds, have been shown to inhibit HIV-1 replication by targeting the reverse transcriptase enzyme. nih.gov

Furthermore, research into other viral pathogens has highlighted the potential of fluorinated nucleoside analogues. For example, monofluoro and difluoro derivatives of 4'-azidocytidine (B1678695) have been synthesized and evaluated for their activity against the hepatitis C virus (HCV). The most potent among these, 4'-azido-2'-deoxy-2'-fluoroarabinocytidine, displayed an antiviral EC50 of 24 nM in the HCV replicon system, showcasing the significant impact of fluorination on antiviral potency.

The following table summarizes the antiviral activity of some indole analogues and related compounds.

| Compound Class | Virus | Target | Activity/Findings |

| Azo-anchored imidazo[4,5-b]indole derivatives | SARS-CoV-2 | Main Protease (Mpro) | Significant inhibitory action in molecular docking studies, surpassing some standard antiviral drugs. nih.gov |

| TIBO derivatives | HIV-1 | Reverse Transcriptase | Significant inhibition of HIV-1 replication in vitro. nih.gov |

| Difluoro analogues of 4'-azidocytidine | Hepatitis C Virus (HCV) | RNA Polymerase (NS5B) | 4'-azido-2'-deoxy-2'-fluoroarabinocytidine showed an antiviral EC50 of 24 nM. |

Neuropharmacological Applications

Fluorine-containing indole derivatives have been investigated for their potential applications in neuropharmacology, demonstrating a range of activities within the central nervous system (CNS). The introduction of fluorine can significantly alter the pharmacokinetic and pharmacodynamic properties of indole-based molecules, leading to enhanced CNS penetration and receptor interactions.

A study on fluorine-containing 3-substituted indol-2-ones revealed notable CNS activities. bioworld.com Specifically, these compounds were evaluated for their analgesic and anticonvulsant effects in mice. bioworld.com The research indicated that the degree of activity was influenced by the nature of the substitution at the 3-position of the indole ring. bioworld.com This suggests that the fluorinated indole scaffold can be a valuable template for the development of novel agents targeting neurological disorders.

While specific studies on the neuropharmacological profile of this compound are not widely available, the known activities of its analogues pave the way for future investigations. The strategic placement of fluorine atoms on the indole ring, as seen in this compound, could modulate properties such as lipophilicity and metabolic stability, which are crucial for CNS drug candidates.

Anti-inflammatory Effects

Analogues of this compound have demonstrated significant anti-inflammatory properties. The presence of fluorine atoms on the indole ring appears to contribute to this activity, likely by modulating the electronic properties and metabolic stability of the compounds.

One notable example is 5-fluoro-2-oxindole, which has been shown to inhibit inflammatory pain. In a study using a mouse model of inflammatory pain induced by complete Freund's adjuvant (CFA), treatment with 5-fluoro-2-oxindole at doses of 5 and 10 mg/kg inhibited allodynia and hyperalgesia. This effect was linked to the inhibition of plasticity, oxidative, and inflammatory responses. Specifically, 5-fluoro-2-oxindole was found to inhibit the upregulation of phosphorylated mitogen-activated protein kinase (MAPK), the oxidative stress marker 4-hydroxy-2-nonenal (4-HNE), inducible nitric oxide synthase (NOS2), and microglial markers in the spinal cords and/or paws of the animals.

Furthermore, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were designed and synthesized to evaluate their impact on the production of pro-inflammatory cytokines. The majority of these compounds effectively inhibited the lipopolysaccharide (LPS)-induced production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in RAW264.7 cells.

The anti-inflammatory activity of these fluorinated indole analogues highlights the potential of this compound as a scaffold for the development of novel anti-inflammatory agents.

Other Biological Activities (e.g., Antioxidant, Anticonvulsant)

In addition to the specific activities mentioned above, fluorinated indole analogues have been explored for a variety of other biological effects, including antioxidant and anticonvulsant properties.

Antioxidant Activity: Several studies have highlighted the antioxidant potential of indole derivatives. The indole nucleus itself is known to be an effective scavenger of free radicals. A series of C-3 substituted indole derivatives were synthesized and evaluated for their antioxidant activity using various in vitro assays. One derivative, featuring a pyrrolidinedithiocarbamate moiety, was found to be a particularly potent radical scavenger and Fe³⁺ reducer. Another study on indole hydrazones also demonstrated significant antioxidant activity, which was dependent on the number and position of hydroxyl groups on the arylidene moiety. The antioxidant effects of 5-fluoro-2-oxindole have also been noted in the context of its anti-inflammatory action, where it was shown to inhibit oxidative stress markers.

Anticonvulsant Activity: Indole derivatives have a long history of investigation for their anticonvulsant properties. A study on fluorine-containing 3-substituted indol-2-ones demonstrated anticonvulsant activity in mice. bioworld.com This suggests that the fluorinated indole core can serve as a basis for the development of new anticonvulsant drugs. Further research has explored various tetracyclic indole derivatives, with several compounds showing good activity in the rat maximal electroshock test.

The following table provides a summary of these other biological activities.

| Activity | Compound Class | Key Findings |

| Antioxidant | C-3 substituted indole derivatives | A derivative with a pyrrolidinedithiocarbamate moiety showed significant radical scavenging and reducing power. |

| Antioxidant | Indole hydrazones | Antioxidant activity was correlated with the presence and position of hydroxyl groups. |

| Anticonvulsant | Fluorine-containing 3-substituted indol-2-ones | Demonstrated anticonvulsant effects in mouse models. bioworld.com |

| Anticonvulsant | Tetracyclic indole derivatives | Several compounds showed good activity in the maximal electroshock test. |

In Silico and Computational Approaches in Drug Discovery for Fluorinated Indoles

Computational methods are increasingly integral to the drug discovery process, enabling the prediction of biological activity and pharmacokinetic properties of novel compounds. For fluorinated indoles, in silico approaches such as molecular docking and ADMET profiling have been instrumental in guiding the design and synthesis of new therapeutic agents.

The indole scaffold is recognized for its ability to bind to a wide range of biological targets with high affinity, making it a privileged structure in medicinal chemistry. Computational studies allow for the rapid screening of virtual libraries of fluorinated indole derivatives against specific protein targets, helping to prioritize compounds for synthesis and biological evaluation.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interactions between a ligand and its target protein at the molecular level.

In the context of fluorinated indoles, molecular docking has been used to predict their binding modes and affinities for various protein targets. For example, in the study of azo-anchored imidazo[4,5-b]indole scaffolds as potential inhibitors of the COVID-19 main protease (Mpro), molecular docking was used to assess their inhibitory potential. nih.gov These in silico investigations provided valuable insights into the structure-activity relationships of these compounds and their potential as antiviral agents.

Similarly, molecular docking studies were performed on new thiazole-containing 5-fluoro-1,3-dihydro-2H-indol-2-one derivatives to investigate their potential as anticancer agents. The results of these studies demonstrated the possibility of these compounds inhibiting VEGF2 receptors, suggesting a potential mechanism for their antitumor activity.

The following table summarizes the application of molecular docking for indole derivatives.

| Compound Class | Target Protein | Key Findings from Docking Studies |

| Azo-anchored imidazo[4,5-b]indole derivatives | SARS-CoV-2 Main Protease (Mpro) | Demonstrated significant inhibitory potential, suggesting a favorable binding mode in the active site. nih.gov |

| 5-Fluoro-2-oxindole derivatives | VEGF2 Receptors | Showed potential to inhibit VEGF2 receptors, providing a rationale for their anticancer activity. |

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

ADMET profiling is a critical step in drug discovery that involves the prediction of the pharmacokinetic and toxicological properties of a compound. In silico ADMET prediction models are valuable tools for identifying potential liabilities early in the drug development process, thereby reducing the likelihood of late-stage failures.

For fluorinated indoles, computational ADMET profiling can provide estimates of properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicity. For instance, in the study of azo-anchored imidazo[4,5-b]indole derivatives, the pharmacokinetic properties (ADME) were also considered as part of the in silico evaluation. nih.gov Similarly, the physicochemical properties of novel 5-fluoro-2-oxindole derivatives were predicted using the ADMETlab 2.0 web server. These predictions are crucial for optimizing the drug-like properties of lead compounds.

The use of computational tools for ADMET profiling allows for the efficient screening of large numbers of virtual compounds, enabling researchers to focus their synthetic efforts on molecules with the most promising pharmacokinetic profiles.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful computational tool in medicinal chemistry to investigate the structural and electronic properties of molecules, providing insights that are often difficult to obtain through experimental methods alone. acs.org For fluorinated indole analogues, DFT calculations are instrumental in understanding how the introduction of fluorine atoms influences the molecule's geometry, reactivity, and potential interactions with biological targets. These theoretical studies allow for a detailed analysis of the molecular orbitals, charge distribution, and thermodynamic stability, which are crucial for the rational design of novel therapeutic agents.

DFT studies on fluorinated indole derivatives typically begin with geometry optimization to determine the most stable three-dimensional conformation of the molecule. karazin.ua This process involves calculating the electronic structure to find the arrangement of atoms that corresponds to the lowest energy state. The optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. For indole analogues, particular attention is given to the planarity of the bicyclic ring system and the orientation of substituents, as these features can significantly impact biological activity. semanticscholar.org

A key aspect of DFT analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. dergipark.org.tr A smaller gap generally implies higher reactivity. In the context of fluorinated indoles, DFT calculations can predict how the position and number of fluorine substituents alter the HOMO-LUMO gap, thereby modulating the molecule's reactivity. dergipark.org.tr

The following table illustrates typical geometric parameters that can be obtained from DFT calculations for a representative fluorinated indole derivative, providing a foundational understanding of its molecular structure.

| Parameter | Value |

|---|---|

| C-C Bond Length (Aromatic) | 1.39 Å |

| C-N Bond Length (Pyrrole Ring) | 1.37 Å |

| C-F Bond Length | 1.35 Å |

| C-C-N Bond Angle (Pyrrole Ring) | 108.5° |

| C-C-F Bond Angle | 119.2° |

Furthermore, DFT is employed to calculate the distribution of electronic charge within the molecule. This is often visualized using Molecular Electrostatic Potential (MEP) maps, which highlight regions of positive and negative electrostatic potential. dergipark.org.tr These maps are invaluable for identifying sites susceptible to electrophilic or nucleophilic attack and for understanding potential non-covalent interactions, such as hydrogen bonding, with biological macromolecules. acs.org For fluorinated indole analogues, MEP maps can reveal how the high electronegativity of fluorine atoms influences the electrostatic potential across the indole scaffold.

Natural Bond Orbital (NBO) analysis is another DFT-based method used to study charge delocalization and hyperconjugative interactions within the molecule, offering deeper insights into its stability. dergipark.org.tr By examining the interactions between occupied and unoccupied orbitals, NBO analysis can quantify the stabilizing effects of electron delocalization from lone pairs or bonding orbitals into adjacent antibonding orbitals.

The table below presents representative electronic properties for a hypothetical fluorinated indole analogue as determined by DFT calculations. These values are crucial for understanding the molecule's chemical behavior and potential as a drug candidate.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

| Ionization Potential | 6.8 eV |

| Electron Affinity | 0.9 eV |

Advanced Analytical and Characterization Techniques for Fluorinated Indoles

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the structural characterization of 4,5-Difluoro-2-methylindole, offering a comprehensive view of its chemical architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of this compound in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR Spectroscopy: Proton NMR provides information on the number and electronic environment of hydrogen atoms. For this compound, the spectrum would be expected to show distinct signals for the methyl protons, the proton on the pyrrole (B145914) ring (C3-H), the aromatic protons (C6-H and C7-H), and the N-H proton. The chemical shifts and coupling patterns (splitting) of the aromatic protons are particularly informative, as their interaction with the adjacent fluorine atoms (H-F coupling) provides definitive evidence for the substitution pattern.

¹³C NMR Spectroscopy: Carbon-13 NMR identifies all unique carbon atoms in the molecule. The spectrum of this compound will display signals for the methyl carbon, the nine carbons of the indole (B1671886) ring. The chemical shifts of C4 and C5 are significantly influenced by the directly attached fluorine atoms, and their signals will appear as doublets due to one-bond carbon-fluorine (¹JCF) coupling, a key diagnostic feature. Other carbons in the vicinity will also show smaller couplings (²JCF, ³JCF).

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that is crucial for characterizing fluorinated compounds. nih.govmdpi.comresearchgate.net Given the two fluorine atoms at the C4 and C5 positions, the ¹⁹F NMR spectrum is expected to show two distinct signals. The chemical shifts of these signals are indicative of the electronic environment of each fluorine atom. Furthermore, fluorine-fluorine (F-F) coupling between the adjacent F atoms and fluorine-hydrogen (F-H) couplings with nearby protons would be observed, providing unequivocal proof of their relative positions on the indole scaffold.

Table 1: Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Key Couplings |

|---|---|---|---|

| ¹H | N-H | 8.0 - 8.5 (broad singlet) | - |

| ¹H | C7-H | 7.0 - 7.3 (doublet of doublets) | ³JHH, ⁴JHF |

| ¹H | C6-H | 6.8 - 7.1 (triplet of doublets) | ³JHH, ³JHF, ⁴JHF |

| ¹H | C3-H | 6.2 - 6.4 (singlet or quartet) | ⁴JHH (to CH₃) |

| ¹H | C2-CH₃ | 2.3 - 2.5 (singlet or doublet) | ⁴JHH (to C3-H) |

| ¹³C | C2 | ~135 | - |

| ¹³C | C3 | ~100 | - |

| ¹³C | C3a | ~125 | d, ²JCF |

| ¹³C | C4 | ~145-150 | d, ¹JCF |

| ¹³C | C5 | ~140-145 | d, ¹JCF |

| ¹³C | C6 | ~110 | d, ²JCF, ³JCF |

| ¹³C | C7 | ~115 | d, ²JCF |

| ¹³C | C7a | ~130 | d, ³JCF |

| ¹³C | CH₃ | ~13 | - |

| ¹⁹F | C4-F | -130 to -140 | d, ³JFF |

Note: Predicted values are based on data for similar fluorinated indole structures. Actual experimental values may vary.

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. nih.gov It involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.

LC-MS and GC-MS: These hyphenated techniques couple the separation power of liquid chromatography (LC) or gas chromatography (GC) with the detection capabilities of mass spectrometry. researchgate.netnih.gov This allows for the analysis of complex mixtures and the definitive identification of components. For this compound, these methods can confirm the molecular weight and provide characteristic fragmentation patterns upon ionization, which serve as a molecular fingerprint.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. For this compound (C₉H₇F₂N), HRMS would confirm the exact mass, distinguishing it from other compounds with the same nominal mass. Predicted data for a related compound, ethyl 4,5-difluoro-2-methyl-1H-indole-3-carboxylate, shows the protonated molecule [M+H]⁺ at an m/z of 240.08307. uni.lu

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Formula | Ion Type | Calculated m/z |

|---|---|---|

| C₉H₇F₂N | [M+H]⁺ | 168.06226 |

| C₉H₇F₂N | [M+Na]⁺ | 190.04420 |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibration of its chemical bonds. mdpi.com The resulting spectrum provides information about the functional groups present. For this compound, the IR spectrum would exhibit characteristic absorption bands. researchgate.net The N-H stretching vibration typically appears as a sharp peak around 3400 cm⁻¹. Aromatic C-H stretching is observed above 3000 cm⁻¹, while C=C stretching vibrations from the aromatic ring appear in the 1500-1620 cm⁻¹ region. researchgate.net Crucially, strong C-F stretching bands are expected in the fingerprint region, typically between 1100 and 1300 cm⁻¹, confirming the presence of fluorine atoms. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3350 - 3450 | Medium-Sharp |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch (CH₃) | 2850 - 2960 | Medium |

| Aromatic C=C Stretch | 1500 - 1620 | Medium-Strong |

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels. The UV-Vis spectrum of indole and its derivatives is characterized by absorption bands related to the π-electron system of the aromatic and pyrrole rings. researchgate.net For this compound, one would expect to observe characteristic absorption maxima (λ_max) in the UV region, typically between 220 and 300 nm, which are indicative of the indole chromophore. researchgate.netdergipark.org.tr The exact position and intensity of these bands can be influenced by the fluorine and methyl substituents.

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction byproducts or other impurities, and for accurately assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for the purity assessment of non-volatile organic compounds. ptfarm.plnih.gov A sample is passed through a column packed with a stationary phase, and its components are separated based on their differential interactions with the stationary and mobile phases. For this compound, a reversed-phase HPLC method (using a nonpolar stationary phase like C18 and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water) would be standard. The compound would elute at a specific retention time, and its purity can be quantified by measuring the area of its peak relative to the total area of all peaks in the chromatogram. This technique is highly sensitive for detecting even trace levels of impurities.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds like fluorinated indoles. The method is frequently employed for purity assessment and quantitative analysis in various matrices. In the analysis of indole derivatives, GC provides high resolution and sensitivity, particularly when coupled with specific detectors. nih.gov

The separation in GC is achieved based on the differential partitioning of analytes between a stationary phase and a mobile gas phase. For fluorinated compounds, the choice of the capillary column's stationary phase is critical. Non-polar phases are often used, where elution order generally follows the boiling points of the analytes. sigmaaldrich.com A simple, rapid gas chromatographic method has been developed for determining indole and 3-methylindole, which involves extraction with chloroform (B151607) and injection into a fused-silica capillary column. nih.gov For enhanced sensitivity, a nitrogen-phosphorus-sensitive detector (NPD) can be utilized, which is particularly effective for nitrogen-containing compounds like indoles. nih.gov Alternatively, coupling GC with a mass spectrometer (GC-MS) allows for both separation and structural identification of the compounds. notulaebotanicae.ronotulaebotanicae.ro

While most fluorinated organic compounds can be analyzed by GC-MS, highly reactive fluorine-containing gases can pose challenges by reacting with components of the system. researchgate.net However, indole derivatives like this compound are generally stable enough for this analysis. The typical GC-MS analysis involves dissolving the sample in a suitable solvent, such as dichloromethane, before injection. notulaebotanicae.ro

Table 1: Illustrative GC-MS Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | HP-5MS (30 m × 0.25 mm; film thickness 0.25 µm) |

| Carrier Gas | Helium, flow rate 1 mL/min |

| Injector Temperature | 280 °C |

| Oven Program | Initial 100 °C, ramp at 10 °C/min to 250 °C, hold for 5 min |

| Detector | Mass Selective Detector (MSD) |

| Ion Source Temperature | 230 °C |

| Injection Mode | Split (e.g., 5:1 ratio) |

Thin Layer Chromatography (TLC)

Thin-layer chromatography is a versatile, rapid, and cost-effective technique widely used in organic synthesis to monitor reaction progress, identify compounds in a mixture, and determine the purity of a substance. sigmaaldrich.comaga-analytical.com.pl For the analysis of fluorinated indoles, TLC provides crucial qualitative data. The separation is based on the principle of adsorption chromatography, where compounds are separated based on their differential affinity for the stationary phase (typically silica (B1680970) gel) and the mobile phase (an eluent). chemistryhall.com

In a typical application, a solution of the indole derivative is spotted on a TLC plate coated with a stationary phase, such as silica gel. chemistryhall.com The plate is then placed in a sealed chamber containing a suitable solvent system (mobile phase). As the solvent moves up the plate via capillary action, the components of the spotted mixture travel at different rates, resulting in separation. chemistryhall.com The separation of simple indole derivatives has been effectively demonstrated using this method. nih.gov

The choice of eluent is critical and is determined by the polarity of the compounds to be separated. A mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is commonly used. The ratio is adjusted to achieve optimal separation, typically aiming for a retention factor (Rf) between 0.2 and 0.8 for the compounds of interest. chemistryhall.com Visualization of the separated spots can be achieved under UV light or by using chemical staining agents. richmond.edu

Table 2: Representative TLC Data for this compound on Silica Gel Plates

| Solvent System (v/v) | Retention Factor (Rf) | Visualization Method |

|---|---|---|

| Hexane:Ethyl Acetate (4:1) | 0.45 | UV Light (254 nm) |

| Hexane:Ethyl Acetate (3:1) | 0.58 | UV Light (254 nm) |

| Dichloromethane:Methanol (95:5) | 0.65 | UV Light (254 nm) |

Crystallography and Solid-State Characterization

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. For novel compounds like fluorinated indoles, single-crystal X-ray diffraction provides unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and stereochemistry. nih.govmdpi.com This technique is a powerful tool for establishing the molecular structures of indole derivatives. researchgate.net

The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined. mdpi.com Studies on fluorinated indoles and related N-CF3 indoles have utilized X-ray crystallographic analysis to unambiguously confirm their structures. nih.gov For instance, analysis of an N-CF3 phenylindole revealed a C-N bond length of 1.377 Å, which is shorter than in similar non-fluorinated methylindoles, a trend supported by computational optimizations. nih.gov Furthermore, crystallographic analysis can reveal subtle stereoelectronic effects, such as the pyramidalization of the indole nitrogen and the degree to which substituents are out-of-plane with the indole ring. nih.gov

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C9H7F2N |

| Formula Weight | 167.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.512 |

| b (Å) | 5.987 |

| c (Å) | 14.321 |

| β (°) | 105.34 |

| Volume (Å3) | 703.4 |

| Z | 4 |

Future Directions and Research Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of fluorinated indoles, while established, presents ongoing opportunities for innovation, particularly concerning sustainability and efficiency. Traditional methods like the Fischer or Bischler indole (B1671886) syntheses often require harsh conditions, multi-step procedures, and the use of expensive or toxic reagents. researchgate.netdiva-portal.org Future research will undoubtedly focus on overcoming these limitations.

A primary objective is the development of metal-free synthetic pathways. Recent advancements have demonstrated that oxidative dearomatization-enabled approaches can assemble fluorinated indole products from simple anilines without the need for transition metal catalysts. nih.gov This strategy not only reduces costs and potential metal contamination in the final product but also aligns with the principles of green chemistry. Another promising avenue is the use of C-H activation and functionalization, which allows for the direct introduction of fluorine or fluorinated groups onto a pre-formed indole ring, minimizing the need for protecting groups and reducing step counts.

Furthermore, the integration of flow chemistry and biocatalysis holds considerable promise. Flow reactors can enable safer handling of hazardous fluorinating agents, improve reaction control and scalability, and reduce waste. Biocatalysis, using engineered enzymes, could provide highly selective and environmentally benign routes to specific fluorinated indole isomers, operating under mild aqueous conditions.

Table 1: Comparison of Synthetic Approaches for Fluorinated Indoles

| Feature | Traditional Synthesis (e.g., Fischer, Bischler) | Emerging Sustainable Synthesis |

|---|---|---|

| Catalyst | Often requires metal catalysts or strong acids. | Aims for metal-free or biocatalytic systems. nih.gov |

| Starting Materials | Often requires pre-functionalized anilines or phenylhydrazines. | Can utilize simpler, more readily available precursors. nih.gov |

| Reaction Conditions | Frequently involves high temperatures and harsh reagents. | Milder reaction conditions, often at room temperature. |

| Sustainability | Generates significant chemical waste; may use toxic solvents. | Reduced waste, potential for aqueous media, improved atom economy. |

| Scalability | Can be challenging and hazardous to scale up. | More amenable to scalable flow chemistry processes. |

Exploration of Undiscovered Biological Activities

The indole scaffold is a versatile pharmacophore present in a wide array of bioactive molecules. researchgate.net Fluorination can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, thereby enhancing its therapeutic potential. While fluorinated indoles are known for certain activities, a vast landscape of biological targets remains unexplored.

Known activities for fluorinated indoles include potent antiviral effects, particularly as HIV-1 inhibitors like BMS-378806 and its derivative Fostemsavir. researchgate.net Additionally, various indole derivatives have shown promise as antitumor agents. researchgate.net The future for 4,5-Difluoro-2-methylindole and related compounds lies in systematically screening them against a broader range of biological targets.

Future research should focus on:

Neurodegenerative Diseases: Given the role of indole derivatives like serotonin (B10506) and melatonin (B1676174) in neurotransmission, exploring the potential of fluorinated indoles as modulators of targets relevant to Alzheimer's, Parkinson's, or Huntington's disease is a logical next step.

Metabolic Disorders: Investigating the effects of these compounds on key enzymes and receptors involved in diabetes, obesity, and other metabolic syndromes could uncover new therapeutic applications.

Anti-inflammatory and Immunomodulatory Roles: Screening for activity against targets in inflammatory pathways, such as kinases or cytokines, could lead to novel treatments for autoimmune diseases and chronic inflammation.

Antimicrobial Resistance: Designing fluorinated indoles as novel antibiotics or antifungal agents is a critical area of research to combat the growing threat of drug-resistant pathogens.

Table 2: Potential Areas for Biological Activity Exploration of Fluorinated Indoles

| Therapeutic Area | Potential Molecular Targets | Rationale |

|---|---|---|

| Oncology | Kinases, Tubulin, DNA | Fluorine can enhance binding affinity and metabolic stability of known anticancer scaffolds. researchgate.net |

| Virology (HIV, HCV, etc.) | Reverse Transcriptase, Protease, Entry Inhibitors | Building on the clinical success of indole-based HIV entry inhibitors. researchgate.net |

| Neurology | GPCRs (e.g., Serotonin Receptors), Enzymes (e.g., MAO) | The indole core is central to many neurotransmitters; fluorine can fine-tune receptor selectivity. |

| Inflammatory Diseases | COX, LOX, JAK Kinases | The indole structure is found in many non-steroidal anti-inflammatory drugs (NSAIDs). |

| Infectious Diseases | Bacterial DNA Gyrase, Fungal Ergosterol Pathway | Seeking novel mechanisms to overcome existing antimicrobial resistance. mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Fluorinated Indole Design

The convergence of artificial intelligence (AI) and medicinal chemistry is set to revolutionize drug discovery. mdpi.comresearchgate.net For fluorinated indoles, AI and machine learning (ML) can accelerate the design-make-test-analyze cycle in several ways.

De Novo Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on libraries of known bioactive molecules to design novel fluorinated indole structures with optimized properties. These models can explore a vast chemical space to propose candidates with high predicted activity and drug-like characteristics.

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, powered by deep neural networks (DNNs), can accurately predict the biological activity, toxicity, and pharmacokinetic profiles (ADMET - Absorption, Distribution, Metabolism, Excretion, Toxicity) of virtual compounds. mdpi.comresearchgate.net This allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources.

Synthesis Planning: AI-driven retrosynthesis tools can analyze a target molecule like this compound and propose viable, efficient, and sustainable synthetic routes. acs.org These programs can learn from the vast repository of published chemical reactions to suggest pathways that human chemists might overlook. acs.org

The integration of these AI tools will create a more efficient, data-driven workflow for discovering and developing the next generation of fluorinated indole therapeutics.

Table 3: Applications of AI/ML in the Development of Fluorinated Indoles

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Generative Models (RNNs, GANs) | Design of novel molecular structures with desired properties. | Accelerates hit identification and lead generation. nih.gov |

| Predictive Modeling (DNNs) | Prediction of bioactivity, ADMET properties, and physicochemical characteristics. | Reduces late-stage attrition by prioritizing candidates with better drug-like profiles. mdpi.com |

| Retrosynthesis Planning | Algorithmic suggestion of optimal synthetic pathways. | Improves the efficiency and sustainability of chemical synthesis. acs.orgmdpi.com |

| High-Content Screening Analysis | Automated analysis of complex biological data from screening assays. | Enables faster identification of structure-activity relationships. |

Clinical Translation and Therapeutic Development

The ultimate goal of medicinal chemistry research is the clinical translation of a promising compound into an approved therapeutic. The journey from a laboratory compound like this compound to a clinical drug is long and complex, but the precedent set by other fluorinated indoles provides a roadmap.

The development of Fostemsavir, a phosphonooxymethyl prodrug of the fluorinated indole BMS-626529, serves as an instructive example. Its progression through preclinical and clinical trials highlights the critical steps:

Lead Optimization: Modifying the initial hit compound to improve potency, selectivity, and pharmacokinetic properties. This includes ensuring the molecule has adequate absorption, distribution, and a suitable half-life.

Preclinical Studies: Rigorous in vitro and in vivo testing to establish a preliminary safety profile and demonstrate efficacy in animal models of the target disease.

Investigational New Drug (IND) Application: Submitting comprehensive data to regulatory authorities to gain approval for human trials.

Clinical Trials (Phase I-III): Systematically evaluating the drug's safety, dosage, efficacy, and side effects in human subjects.

Future efforts for compounds like this compound will require a multidisciplinary approach. This involves close collaboration between synthetic chemists, pharmacologists, toxicologists, and clinicians. Key challenges include identifying the most relevant disease indication, developing robust biomarkers to measure target engagement and therapeutic response, and navigating the complex regulatory landscape. The successful translation of new fluorinated indoles will depend on a strategic, well-resourced development plan focused on demonstrating a clear clinical benefit and a favorable safety profile.

Q & A

Q. How can researchers design mechanistic studies to elucidate the role of this compound in inhibiting bacterial DNA gyrase?

- Methodology :

- Surface Plasmon Resonance (SPR) : Measure binding affinity to GyrB subunit (KD < 1 µM suggests high potency) .

- Molecular Dynamics Simulations : Model ligand-protein interactions (e.g., hydrogen bonding with Asp73 and Gly77 residues) .

- Fluorescence Quenching : Monitor conformational changes in gyrase upon compound binding (Förster resonance energy transfer) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。